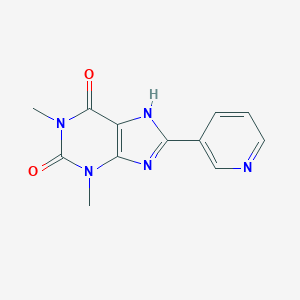

8-(3-Pyridyl)theophylline

Description

Structure

3D Structure

Properties

CAS No. |

1029-62-5 |

|---|---|

Molecular Formula |

C12H11N5O2 |

Molecular Weight |

257.25 g/mol |

IUPAC Name |

1,3-dimethyl-8-pyridin-3-yl-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7/h3-6H,1-2H3,(H,14,15) |

InChI Key |

XUYWNICQFANXQY-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 |

Other CAS No. |

1029-62-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-(3-Pyridyl)theophylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Pyridyl)theophylline is a synthetic derivative of theophylline, a methylxanthine compound widely used in the treatment of respiratory diseases. The substitution at the 8-position of the theophylline scaffold with a 3-pyridyl group is anticipated to modulate its physicochemical and pharmacological properties, potentially influencing its potency, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines standard experimental protocols for their determination, and explores its likely biological targets and associated signaling pathways.

Core Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that while some properties have been computationally predicted, experimental verification is crucial for definitive characterization.

| Property | Value | Source |

| IUPAC Name | 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione | PubChemLite[1] |

| Chemical Formula | C₁₂H₁₁N₅O₂ | ChemicalBook[2] |

| Molecular Weight | 257.25 g/mol | ChemicalBook[2] |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 | PubChemLite |

| InChI | InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7/h3-6H,1-2H3,(H,14,15) | PubChemLite |

| InChIKey | XUYWNICQFANXQY-UHFFFAOYSA-N | PubChemLite |

| Predicted XlogP | 1.1 | PubChemLite |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Aqueous Solubility | Not available | |

| pKa | Not available |

Experimental Protocols for Physicochemical Characterization

Due to the limited availability of experimental data for this compound, this section details the standard methodologies for determining key physicochemical properties. These protocols are widely applicable to crystalline organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for its determination.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an automated detection system.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

pKa Determination (UV-Spectrophotometric Method)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor interactions. UV-visible spectrophotometry is a sensitive method for determining the pKa of compounds with a chromophore.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are then diluted into a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH.

-

pKa Calculation: The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum absorbance values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a sufficient time to allow for the equilibrium partitioning of the compound between the two phases.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Activity and Signaling Pathways

Based on the pharmacology of theophylline and other 8-substituted derivatives, this compound is expected to exert its biological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃).[3] These are G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. Antagonism of these receptors by this compound would block the downstream signaling cascades initiated by adenosine. For instance, antagonism of A₁ and A₂A receptors in the central nervous system can lead to stimulant effects.

Phosphodiesterase (PDE) Inhibition

Theophylline is also a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, this compound would lead to an accumulation of these second messengers, resulting in a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and anti-inflammatory effects.

Conclusion

This compound is a compound of significant interest for drug development, given its structural relationship to the well-established therapeutic agent, theophylline. While its core chemical identity is defined, a comprehensive experimental characterization of its physicochemical properties is currently lacking in the public domain. The experimental protocols outlined in this guide provide a clear roadmap for obtaining this crucial data. Furthermore, its anticipated dual-action as an adenosine receptor antagonist and a phosphodiesterase inhibitor suggests a complex pharmacological profile that warrants further investigation to elucidate its full therapeutic potential. The signaling pathway diagrams provided offer a conceptual framework for understanding its likely mechanisms of action at the molecular level. Future research should focus on the experimental determination of its physicochemical parameters and a detailed pharmacological characterization to validate these hypotheses and guide further drug development efforts.

References

An In-Depth Technical Guide to the Mechanism of Action of 8-(3-Pyridyl)theophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(3-Pyridyl)theophylline is a synthetic derivative of theophylline, a methylxanthine compound with a long history of use in the treatment of respiratory diseases. While theophylline itself exhibits a dual mechanism of action involving non-selective antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, emerging evidence suggests that 8-substituted theophylline derivatives, including this compound, primarily function as pan-phosphodiesterase inhibitors with diminished or absent activity at adenosine receptors. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a pan-PDE inhibitor, the downstream signaling consequences, and the experimental methodologies used to elucidate these actions.

Introduction: Theophylline and its Derivatives

Theophylline, a 1,3-dimethylxanthine, has been a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD) for many years.[1] Its therapeutic effects are attributed to two main pharmacological actions: the blockade of adenosine receptors and the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2] Adenosine receptor antagonism contributes to some of the bronchodilatory effects but is also associated with undesirable side effects such as cardiac arrhythmias and central nervous system stimulation.[3] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and anti-inflammatory effects.[4]

In recent years, medicinal chemistry efforts have focused on modifying the theophylline scaffold to develop derivatives with improved therapeutic profiles. Substitution at the 8-position of the xanthine core has been a particularly fruitful area of investigation, leading to the development of compounds with altered selectivity and potency for adenosine receptors and PDE isoenzymes.[5][6] This guide focuses specifically on this compound, a member of the 7,8-disubstituted 1,3-dimethyl-7H-purine-2,6-dione class of compounds.

Core Mechanism of Action: Pan-Phosphodiesterase Inhibition

Lack of Significant Adenosine Receptor Affinity

Crucially, representative compounds from the 7,8-disubstituted theophylline class have been shown to lack significant interaction with adenosine A1, A2A, and A2B receptors.[7][8] This is a significant departure from the pharmacological profile of the parent compound, theophylline. The absence of adenosine receptor antagonism suggests a more favorable side-effect profile for this compound, potentially avoiding the cardiac and central nervous system-related adverse effects associated with non-selective adenosine receptor blockade.

Broad-Spectrum Phosphodiesterase Inhibition

As a pan-PDE inhibitor, this compound is expected to inhibit a range of PDE isoenzymes that are responsible for the hydrolysis of cAMP and cGMP. The inhibition of these enzymes leads to an accumulation of intracellular cyclic nucleotides, which in turn activates downstream signaling pathways.[9] The specific PDE subtypes inhibited by this class of compounds include PDE1, PDE3, and PDE4, among others, which are involved in various physiological processes, including inflammation and smooth muscle tone.[7][8]

Downstream Signaling Pathways

The inhibition of phosphodiesterases and the subsequent increase in intracellular cAMP levels trigger a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).

Activated PKA can phosphorylate various intracellular proteins, leading to a range of cellular responses:

-

Smooth Muscle Relaxation: In airway smooth muscle cells, PKA phosphorylates proteins involved in the regulation of muscle contraction, leading to bronchodilation.

-

Anti-inflammatory Effects: PKA can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in the inflammatory response.[1]

Quantitative Data

Table 1: Pan-PDE Inhibitory Activity of Representative 7,8-Disubstituted Theophylline Derivatives

| Compound | PDE1B IC50 (µM) | PDE3A IC50 (µM) | PDE4B IC50 (µM) | PDE4D IC50 (µM) | PDE5A IC50 (µM) | PDE7A IC50 (µM) | PDE8A IC50 (µM) |

| 145 | 0.89 | 0.98 | 0.13 | 0.17 | 1.12 | 1.45 | 3.11 |

| 832 | 0.92 | 0.99 | 0.15 | - | - | 1.55 | - |

| IBMX (reference) | 1.55 | 2.11 | 0.98 | - | 1.01 | 3.21 | >1000 |

Data extracted from Wójcik-Pszczoła et al., 2020.[8] A hyphen (-) indicates data not reported.

Table 2: Adenosine Receptor Binding Affinity of Representative 7,8-Disubstituted Theophylline Derivatives

| Compound | A1 Receptor Interaction | A2A Receptor Interaction | A2B Receptor Interaction |

| 38 | No significant interaction | No significant interaction | No significant interaction |

| 145 | No significant interaction | No significant interaction | No significant interaction |

Data extracted from Wójcik-Pszczoła et al., 2022.[7][8]

Experimental Protocols

The characterization of this compound as a pan-PDE inhibitor involves a series of in vitro assays. The following are generalized protocols for key experiments.

Phosphodiesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of various PDE isoenzymes.

-

Principle: The assay quantifies the amount of cAMP or cGMP hydrolyzed by a specific PDE isoenzyme in the presence and absence of the test compound.

-

Materials:

-

Recombinant human PDE isoenzymes (e.g., PDE1B, PDE3A, PDE4B, etc.)

-

Tritiated cAMP ([³H]-cAMP) or tritiated cGMP ([³H]-cGMP)

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific PDE isoenzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Separate the radiolabeled nucleoside from the unreacted cyclic nucleotide using ion-exchange chromatography.

-

Quantify the amount of [³H]-adenosine or [³H]-guanosine using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity of a compound to specific receptor subtypes.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

-

Materials:

-

Cell membranes expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, A3)

-

Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

The available evidence strongly suggests that this compound functions primarily as a pan-phosphodiesterase inhibitor, a mechanism that distinguishes it from its parent compound, theophylline. The lack of significant affinity for adenosine receptors indicates a potentially improved safety profile. By inhibiting a broad range of PDE isoenzymes, this compound increases intracellular cAMP levels, leading to downstream effects such as smooth muscle relaxation and anti-inflammatory gene expression. Further research is warranted to fully characterize the PDE subtype selectivity of this compound and to explore its therapeutic potential in inflammatory and respiratory diseases. The experimental protocols and data presented in this guide provide a framework for such future investigations.

References

- 1. Polska Bibliografia Naukowa [pbn.nauka.gov.pl]

- 2. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fused pyrimidine based inhibitors of phosphodiesterase 7 (PDE7): synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of guanine analogues as phosphodiesterase 7 (PDE7) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmacja.cm.uj.edu.pl [farmacja.cm.uj.edu.pl]

- 6. sciprofiles.com [sciprofiles.com]

- 7. mdpi.com [mdpi.com]

- 8. A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity of 8-(3-Pyridyl)theophylline: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental studies on the biological activity of 8-(3-Pyridyl)theophylline. Therefore, this guide provides a comprehensive overview based on the well-established pharmacology of its parent compound, theophylline, and related 8-substituted xanthine derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its probable mechanisms of action and methodologies for its evaluation.

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades.[1] Its therapeutic effects are primarily attributed to its bronchodilatory and anti-inflammatory properties.[2] The substitution at the 8-position of the xanthine core has been a key strategy in medicinal chemistry to modulate the potency and selectivity of these compounds, particularly towards adenosine receptors.[3] The introduction of a 3-pyridyl group at this position, yielding this compound, suggests a compound with a distinct pharmacological profile. Pyridine and its derivatives are known to be important scaffolds in drug discovery due to their ability to interact with various biological targets.[4] This technical guide will explore the anticipated biological activities of this compound, drawing parallels from the extensive research on theophylline and other 8-heterocyclic xanthines.

Probable Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of xanthine derivatives, this compound is expected to exhibit two primary modes of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions, in turn, are likely to confer anti-inflammatory and immunomodulatory effects.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[2] The substitution at the 8-position with aromatic and heteroaromatic rings, such as a phenyl or pyridyl group, is known to enhance affinity and can introduce selectivity for specific adenosine receptor subtypes.[3][5] Therefore, this compound is highly likely to function as an adenosine receptor antagonist. Blockade of these receptors can lead to various physiological effects, including:

-

Bronchodilation: Antagonism of A1 and A2B receptors on airway smooth muscle and mast cells can prevent adenosine-induced bronchoconstriction.

-

Central Nervous System (CNS) Stimulation: Blockade of A1 and A2A receptors in the brain can lead to increased wakefulness and respiratory drive.[1]

-

Cardiovascular Effects: Adenosine receptor antagonism can influence heart rate and contractility.[6][7]

Phosphodiesterase Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDEs, particularly PDE3 and PDE4, in airway smooth muscle and inflammatory cells leads to an increase in intracellular cAMP levels. This increase in cAMP results in:

-

Bronchodilation: Activation of protein kinase A (PKA) by cAMP in airway smooth muscle cells leads to their relaxation.

-

Anti-inflammatory Effects: Elevated cAMP levels in inflammatory cells such as neutrophils, eosinophils, and T-lymphocytes can suppress their activation and the release of pro-inflammatory mediators.[8][9]

Anti-inflammatory and Immunomodulatory Effects

Beyond its direct effects on adenosine receptors and PDEs, theophylline exhibits broader anti-inflammatory and immunomodulatory activities that are likely to be shared by this compound. These mechanisms include:

-

Inhibition of Nuclear Factor-κB (NF-κB): Theophylline has been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby reducing the expression of inflammatory genes.[1]

-

Activation of Histone Deacetylase-2 (HDAC2): Theophylline can activate HDAC2, an enzyme that is crucial for switching off inflammatory gene expression. This action is particularly relevant in inflammatory lung diseases where HDAC2 function is often impaired.

-

Modulation of Cytokine Production: Theophylline can suppress the production of pro-inflammatory cytokines like TNF-α and interleukins while promoting the release of the anti-inflammatory cytokine IL-10.[10][11]

Quantitative Data (Comparative)

As specific quantitative data for this compound is unavailable, the following tables summarize the known data for theophylline and other relevant 8-substituted xanthine derivatives to provide a comparative context for potential activity.

Table 1: Adenosine Receptor Binding Affinities (Ki in nM) of Theophylline and Selected 8-Substituted Analogs

| Compound | Human A1 | Human A2A | Human A2B | Human A3 | Reference(s) |

| Theophylline | 12,000 | 4,500 | 13,000 | >100,000 | [3] |

| 8-Phenyltheophylline | 320 | 2,700 | 580 | >100,000 | [12] |

| 8-Cyclopentyltheophylline | 1.1 | 1,600 | 2,400 | >100,000 | [13] |

| 8-(3-Chlorostyryl)caffeine | 28,200 | 54 | - | - | [14] |

Table 2: Phosphodiesterase Inhibition (IC50 in µM) of Theophylline

| PDE Isozyme | IC50 (µM) | Reference(s) |

| PDE1 | 150 | [15] |

| PDE2 | 100 | [15] |

| PDE3 | 15 | [15] |

| PDE4 | 100 | [15] |

| PDE5 | 35 | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.

Adenosine Receptor Radioligand Binding Assay

This assay determines the affinity of the test compound for different adenosine receptor subtypes.

-

Materials:

-

Membrane preparations from cells stably expressing human recombinant adenosine A1, A2A, A2B, or A3 receptors.

-

Radioligands: [³H]DPCPX (for A1), [³H]CGS 21680 or [³H]SCH 58261 (for A2A), [³H]PSB-603 (for A2B), [¹²⁵I]AB-MECA (for A3).[13][16]

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like XAC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.[17]

-

Phosphodiesterase Activity Assay

This assay measures the ability of the test compound to inhibit the activity of different PDE isozymes.

-

Materials:

-

Purified recombinant human PDE isozymes (PDE1-11).

-

Substrates: cAMP or cGMP.

-

Assay kits (e.g., PDE-Glo™ Phosphodiesterase Assay).[18]

-

Luminometer.

-

-

Procedure (using a commercial kit):

-

Add the purified PDE enzyme to wells of a microplate containing assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Terminate the PDE reaction.

-

Add the detection reagents according to the kit manufacturer's instructions. This typically involves a series of enzymatic steps that convert the remaining cyclic nucleotide into a luminescent signal.[19]

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of PDE activity for each concentration of the test compound.

-

Determine the IC50 values by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.[20]

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways anticipated to be modulated by this compound.

Caption: Antagonism of Adenosine Receptors by this compound.

Caption: Inhibition of Phosphodiesterase by this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, a strong theoretical framework based on the extensive research of theophylline and other 8-substituted xanthines can be established. It is highly probable that this compound functions as a non-selective adenosine receptor antagonist and a phosphodiesterase inhibitor. These primary mechanisms of action are expected to confer a range of pharmacological effects, including bronchodilation, anti-inflammatory, and immunomodulatory activities. The provided experimental protocols and signaling pathway diagrams offer a roadmap for the systematic investigation of this compound. Further research is warranted to elucidate the specific binding affinities, inhibitory potencies, and detailed signaling mechanisms of this compound to fully understand its therapeutic potential.

References

- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of theophylline on cardiovascular performance in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theophylline improves global cardiac function and reduces dyspnea in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oatext.com [oatext.com]

- 12. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Evidence for high-affinity binding sites for the adenosine A2A receptor agonist [3H] CGS 21680 in the rat hippocampus and cerebral cortex that are different from striatal A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. PDE-Glo™ Phosphodiesterase Assay [promega.sg]

- 19. mdpi.com [mdpi.com]

- 20. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to 8-(3-Pyridyl)theophylline and its Xanthine Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 8-(3-Pyridyl)theophylline, a heterocyclic derivative of the xanthine scaffold. Due to a notable scarcity of specific biological data for this particular analog in publicly accessible literature, this review establishes a foundational understanding through a detailed exploration of the parent molecule, theophylline. The guide covers the synthesis, chemical properties, and well-documented biological activities of theophylline and other 8-substituted xanthine derivatives. While specific quantitative data and detailed experimental protocols for this compound are not available, this document provides generalized experimental methodologies for the synthesis and evaluation of this class of compounds, based on established practices in the field. Furthermore, it outlines the known signaling pathways of theophylline that are likely relevant to its derivatives. This guide serves as a resource for researchers by summarizing the existing knowledge on related compounds and identifying the current knowledge gap regarding this compound, thereby highlighting opportunities for future investigation.

Introduction to Theophylline and its Derivatives

Theophylline, a methylxanthine naturally found in tea and cocoa beans, has been a cornerstone in the treatment of respiratory diseases for many years.[1] Its primary therapeutic applications are in the management of asthma and chronic obstructive pulmonary disease (COPD).[2] The biological effects of theophylline are primarily attributed to its action as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[3][4][5][6] These mechanisms lead to a range of physiological responses, including smooth muscle relaxation (bronchodilation), anti-inflammatory effects, and central nervous system stimulation.

The xanthine scaffold, particularly at the 8-position, has been a fertile ground for medicinal chemistry exploration to enhance potency, selectivity, and pharmacokinetic properties, while aiming to reduce the side effects associated with theophylline.[7][8][9][10] The introduction of various substituents at this position can significantly modulate the compound's interaction with its biological targets. This guide focuses on the 8-(3-Pyridyl) derivative of theophylline, placing it within the broader context of 8-substituted xanthines.

Synthesis and Chemical Properties

While specific, detailed synthetic protocols for this compound are not extensively published, a general and established method for the synthesis of 8-aryl and 8-heteroaryl theophylline derivatives can be applied.

General Experimental Protocol for Synthesis of 8-Aryl/Heteroaryl Theophylline Derivatives

A common synthetic route involves the condensation of 5,6-diamino-1,3-dimethyluracil with an appropriate aldehyde. For the synthesis of this compound, 3-pyridinecarboxaldehyde would be the required starting material.

Materials:

-

5,6-diamino-1,3-dimethyluracil

-

3-Pyridinecarboxaldehyde

-

Solvent (e.g., Dimethylformamide (DMF) or acetic acid)

-

Oxidizing agent (e.g., air, oxygen, or a mild chemical oxidant)

Procedure:

-

Dissolve equimolar amounts of 5,6-diamino-1,3-dimethyluracil and 3-pyridinecarboxaldehyde in a suitable solvent such as DMF or glacial acetic acid.

-

Heat the reaction mixture to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

During the reaction, an oxidative cyclization occurs. This can be facilitated by bubbling air or oxygen through the reaction mixture or by the addition of a mild oxidizing agent.

-

Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product.

-

The crude product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and impurities.

-

The collected solid is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water), to yield the pure this compound.

-

The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Chemical Properties

Based on the structure of this compound, the following chemical properties can be inferred. For comparison, the properties of the parent compound, theophylline, are also provided.

| Property | This compound (Predicted/Inferred) | Theophylline |

| Molecular Formula | C₁₂H₁₁N₅O₂ | C₇H₈N₄O₂ |

| Molecular Weight | 257.25 g/mol | 180.16 g/mol |

| Appearance | Likely a solid, crystalline powder | White, odorless, crystalline powder |

| Solubility | Expected to have limited solubility in water, soluble in organic solvents | Slightly soluble in water, more soluble in hot water and in dilute acids and bases |

| pKa | The pyridine nitrogen will be basic, and the xanthine core has an acidic proton. | ~8.6 (acidic proton on imidazole ring) |

Biological Activities and Mechanism of Action

As there is a lack of specific biological data for this compound, the biological activities and mechanism of action are discussed in the context of theophylline and general structure-activity relationships of 8-substituted derivatives.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[11] By inhibiting PDEs, theophylline increases intracellular levels of these second messengers, leading to a cascade of downstream effects.

Figure 1: Generalized signaling pathway of theophylline via phosphodiesterase inhibition.

Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist at adenosine receptors (A₁, A₂A, A₂B, and A₃).[4] Antagonism of these receptors, particularly in the airways, can prevent bronchoconstriction induced by adenosine. The substitution at the 8-position of the xanthine ring is known to significantly influence the affinity and selectivity for adenosine receptor subtypes.[12] For instance, bulky substituents at the 8-position can enhance affinity for A₁ and A₂A receptors.[12] The introduction of a pyridyl group, a nitrogen-containing heterocycle, may alter the binding profile of theophylline, but specific binding data for this compound is not available.

Figure 2: General mechanism of theophylline as an adenosine receptor antagonist.

Structure-Activity Relationships (SAR) of 8-Substituted Theophyllines

Research into 8-substituted theophylline derivatives has revealed several key structure-activity relationships:

-

Adenosine Receptor Affinity: The nature of the substituent at the 8-position is a major determinant of affinity and selectivity for adenosine receptor subtypes. Large, lipophilic groups often favor A₁ and A₂A receptor antagonism.

-

Phosphodiesterase Inhibition: While the 8-position is not the primary determinant of PDE inhibitory activity, modifications here can influence the overall potency.

-

Other Activities: Various 8-substituted theophyllines have been investigated for a range of other biological activities, including antibacterial and anticancer effects.[7][13][14] The introduction of a pyridyl ring could potentially confer novel biological properties, but this remains to be experimentally verified.

Quantitative Data

A thorough search of scientific databases and patent literature did not yield any specific quantitative biological data for this compound, such as IC₅₀ values for enzyme inhibition, Kᵢ values for receptor binding, or any pharmacokinetic parameters. The following table provides general pharmacokinetic data for the parent compound, theophylline, to serve as a contextual reference.

| Parameter | Theophylline | Reference |

| Bioavailability | ~100% (oral) | [15] |

| Protein Binding | ~40% | [15] |

| Metabolism | Hepatic (primarily CYP1A2) | [15] |

| Elimination Half-life | 5-8 hours in adults | [15] |

| Therapeutic Range | 10-20 µg/mL | [2] |

Experimental Workflows

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel theophylline derivatives like this compound.

References

- 1. Synthesis and biological evaluation of xanthine derivatives on dipeptidyl peptidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. EP0231826A2 - Theophylline sustained release tablet - Google Patents [patents.google.com]

The Discovery and History of 8-(3-Pyridyl)theophylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological history of 8-(3-Pyridyl)theophylline, a derivative of the well-known methylxanthine, theophylline. While the historical details of its initial synthesis remain elusive in publicly accessible records, this document compiles available information on its synthesis, its primary mechanism of action as an adenosine receptor antagonist, and the experimental protocols used to characterize such compounds. The focus is on providing a technical framework for researchers interested in the medicinal chemistry and pharmacology of xanthine derivatives.

Introduction: The Xanthine Scaffold in Drug Discovery

Xanthine and its derivatives, such as caffeine and theophylline, are a class of purine alkaloids with a long history in medicine.[1] Theophylline (1,3-dimethylxanthine) has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years. Its therapeutic effects are primarily attributed to two main mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2]

The xanthine scaffold, with its multiple sites for chemical modification (N1, N3, N7, and C8 positions), offers a versatile platform for the development of new therapeutic agents.[3] Substitution at the 8-position has been a particularly fruitful area of research, leading to the discovery of potent and selective antagonists for various adenosine receptor subtypes.[4] This guide focuses on a specific 8-substituted derivative, this compound.

Discovery and History

Synthesis of this compound

The synthesis of 8-substituted xanthines, including this compound, typically involves the cyclization of a 5,6-diaminouracil precursor with a suitable electrophile. A general synthetic scheme is outlined below.

General Synthetic Pathway

The synthesis of 8-substituted xanthine derivatives can be achieved through the condensation of 5,6-diamino-1,3-dialkyluracil with a variety of reagents. For the synthesis of 8-aryl or 8-heteroaryl xanthines, this often involves reaction with a corresponding aldehyde followed by an oxidative cyclization, or with a carboxylic acid or its derivative.

A common route for the synthesis of this compound would involve the reaction of 5,6-diamino-1,3-dimethyluracil with 3-pyridinecarboxaldehyde.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific, detailed protocol for the original synthesis of this compound is not available, a representative procedure for the synthesis of 8-aryl/heteroaryl theophylline derivatives is provided below, based on established methods for similar compounds.

Materials:

-

5,6-diamino-1,3-dimethyluracil

-

3-pyridinecarboxaldehyde

-

Dimethylformamide (DMF) or Acetic Acid (as solvent)

-

An oxidizing agent (e.g., sodium metabisulfite, air)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Condensation: Dissolve equimolar amounts of 5,6-diamino-1,3-dimethyluracil and 3-pyridinecarboxaldehyde in a suitable solvent such as DMF or glacial acetic acid.

-

Reaction: Heat the mixture at reflux for a specified period (typically several hours) to form the Schiff base intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Induce oxidative cyclization of the intermediate. This can sometimes be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the precipitate by filtration. If not, the solvent may need to be removed under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Pharmacological Profile

The pharmacological effects of this compound are expected to be primarily mediated through its interaction with adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors, with activity at A1, A2A, A2B, and A3 subtypes.[2] The introduction of a substituent at the 8-position of the xanthine ring is a well-established strategy to modulate the affinity and selectivity for these receptor subtypes.[4] 8-Aryl and 8-cycloalkyl substituted xanthines have been extensively studied, with some derivatives showing high potency and selectivity for the A1 receptor.[5] The 3-pyridyl group in this compound is a heteroaromatic substituent, and its presence is likely to alter the binding profile compared to the parent theophylline molecule.

Quantitative Data on Adenosine Receptor Binding Affinity

Specific quantitative data (Ki values) for the binding of this compound to the different adenosine receptor subtypes were not found in the surveyed literature. However, for context, the table below presents typical affinity ranges for the parent compound, theophylline.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| Theophylline | A1 | ~10 µM |

| Theophylline | A2A | ~25 µM |

| Theophylline | A2B | ~15 µM |

| Theophylline | A3 | >100 µM |

Note: These are approximate values and can vary depending on the experimental conditions.

Signaling Pathway: Adenosine Receptor Antagonism

Caption: Adenosine receptor antagonism by this compound.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound like this compound to a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest (e.g., from transfected cell lines).

-

A suitable radioligand for the receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

-

Test compound (this compound).

-

Binding buffer.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (the binding affinity of the test compound) can then be calculated using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, the enzymes responsible for the degradation of cyclic AMP (cAMP) and cyclic GMP (cGMP).[2] This inhibition leads to an increase in intracellular levels of these second messengers, resulting in various physiological effects, including smooth muscle relaxation. The inhibitory potency of theophylline on PDEs is relatively weak. It is plausible that this compound also possesses PDE inhibitory activity, although specific quantitative data (IC50 values) for this compound against various PDE isoenzymes were not found in the literature.

Signaling Pathway: Phosphodiesterase Inhibition

Caption: Phosphodiesterase inhibition by this compound.

Experimental Protocol: Phosphodiesterase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound on PDE enzymes.

Materials:

-

Purified PDE isoenzyme.

-

[3H]-cAMP or [3H]-cGMP as a substrate.

-

Test compound (this compound).

-

Assay buffer.

-

Snake venom nucleotidase.

-

Anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Reaction: Incubate the purified PDE enzyme with the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP) in the presence of varying concentrations of the test compound.

-

Termination: Stop the reaction by adding a stop solution or by heat inactivation.

-

Conversion to Adenosine/Guanosine: Treat the reaction mixture with snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

-

Separation: Separate the radiolabeled product from the unreacted substrate using an anion-exchange resin. The unreacted charged substrate will bind to the resin, while the neutral product will remain in the supernatant.

-

Counting: Measure the radioactivity of the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of PDE activity at each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents one of the numerous derivatives of the versatile xanthine scaffold that has been explored for its potential pharmacological activities. While specific historical and quantitative data for this particular compound are not extensively documented in publicly available literature, its structural relationship to theophylline and other 8-substituted xanthines suggests that it likely acts as an adenosine receptor antagonist and a phosphodiesterase inhibitor.

For researchers in drug development, this compound and its analogs could still hold potential for further investigation. Future research could focus on:

-

De novo synthesis and full characterization: A complete synthesis and thorough characterization using modern analytical techniques would provide a solid foundation for further studies.

-

Comprehensive pharmacological profiling: A detailed in vitro pharmacological profiling, including determination of binding affinities (Ki) at all adenosine receptor subtypes and inhibitory potencies (IC50) against a panel of PDE isoenzymes, is essential to understand its mechanism of action.

-

In vivo studies: Depending on the in vitro profile, in vivo studies could be designed to investigate its efficacy in relevant disease models.

This technical guide has provided a framework for understanding this compound based on the broader knowledge of xanthine chemistry and pharmacology. Further dedicated research is required to fully elucidate the specific properties and potential therapeutic applications of this compound.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

8-(3-Pyridyl)theophylline: A Technical Overview of a Promising Xanthine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Pyridyl)theophylline is a synthetic xanthine derivative that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the substituted xanthine family, it shares a core structure with well-known compounds like caffeine and theophylline. This structural similarity suggests a pharmacological profile that includes antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. Such mechanisms of action are pivotal in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), and may also hold promise in other therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and pharmacological effects of this compound, based on available scientific literature.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₅O₂ | PubChem |

| Molecular Weight | 257.25 g/mol | PubChem |

| IUPAC Name | 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione | PubChem |

| CAS Number | 1029-62-5 | ChemicalBook |

Synthesis

The synthesis of this compound can be achieved through the condensation of 5,6-diamino-1,3-dimethyluracil with 3-pyridinecarboxaldehyde. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

5,6-diamino-1,3-dimethyluracil

-

3-Pyridinecarboxaldehyde

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Ethyl acetate

-

Methanol

Procedure:

-

In a round-bottom flask, a mixture of 5,6-diamino-1,3-dimethyluracil (1.0 equivalent) and 3-pyridinecarboxaldehyde (1.0 equivalent) is stirred in a 9:1 solution of acetonitrile and water.

-

A catalytic amount of AIBN (0.02 equivalents) is added to the stirring mixture.

-

N-Bromosuccinimide (0.7 equivalents) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitate is collected by vacuum filtration.

-

The collected solid is washed with ethyl acetate and methanol to yield the purified this compound.

Logical Workflow for Synthesis:

Structural Analysis of 8-(3-Pyridyl)theophylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 8-(3-Pyridyl)theophylline, a derivative of the well-known methylxanthine, theophylline. Due to the limited availability of direct experimental data for this specific compound, this guide presents a composite of established methodologies for the synthesis and characterization of analogous 8-aryl-theophylline derivatives. The document outlines a probable synthetic route via a Suzuki-Miyaura coupling reaction and details generalized protocols for structural elucidation using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Predicted and exemplary data for these analytical techniques are presented in structured tables to serve as a reference for researchers. Furthermore, this guide visualizes a proposed experimental workflow and the established signaling pathway for theophylline derivatives, which primarily act as adenosine receptor antagonists. This document is intended to be a foundational resource for researchers undertaking the synthesis and structural analysis of this compound and related compounds.

Introduction

Theophylline, a naturally occurring methylxanthine, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities.[1] The parent compound is a well-established bronchodilator and adenosine receptor antagonist.[2] Substitution at the 8-position of the theophylline scaffold has been a common strategy to modulate its potency, selectivity, and pharmacokinetic properties. The introduction of an aryl or heteroaryl moiety, such as a pyridyl group, can significantly influence the molecule's interaction with its biological targets.

This guide focuses on the structural analysis of this compound. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through a palladium-catalyzed cross-coupling reaction, followed by a series of analytical techniques to confirm its structure and purity.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the synthesis of 8-aryltheophylline derivatives.[3][4][5]

Materials:

-

8-Bromotheophylline

-

3-Pyridylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., a mixture of toluene and water)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

Procedure:

-

In a round-bottom flask, combine 8-bromotheophylline (1 equivalent), 3-pyridylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

-

Add a degassed 2:1 mixture of toluene and water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Data Presentation

The following tables present exemplary or predicted data for the structural analysis of this compound based on data from analogous compounds.

Table 1: Predicted Crystallographic Data

No experimental crystallographic data for this compound is currently available. The following are hypothetical parameters.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~13.6 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1140 |

| Z | 4 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Predicted values based on the analysis of 8-phenyltheophylline and related structures.[7]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N1-CH₃ | ~3.2 | ~28.0 |

| N3-CH₃ | ~3.4 | ~29.8 |

| C2 | - | ~155.0 |

| C4 | - | ~107.0 |

| C5 | - | ~148.5 |

| C6 | - | ~151.5 |

| C8 | - | ~149.0 |

| Pyridyl-H2' | ~8.9 | ~150.0 |

| Pyridyl-H4' | ~8.0 | ~136.0 |

| Pyridyl-H5' | ~7.4 | ~124.0 |

| Pyridyl-H6' | ~8.6 | ~149.5 |

| Pyridyl-C2' | - | ~150.0 |

| Pyridyl-C3' | - | ~128.0 |

| Pyridyl-C4' | - | ~136.0 |

| Pyridyl-C5' | - | ~124.0 |

| Pyridyl-C6' | - | ~149.5 |

Table 3: Predicted FTIR Absorption Bands (in cm⁻¹)

Predicted values based on the analysis of theophylline and its derivatives.[8][9]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1700 | C=O stretch (C6) |

| ~1650 | C=O stretch (C2) |

| ~1600, ~1480 | C=N and C=C stretches |

| ~1450 | CH₃ bend |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁N₅O₂ |

| Molecular Weight | 257.25 g/mol |

| [M+H]⁺ | 258.10 |

| [M+Na]⁺ | 280.08 |

Signaling Pathway

Theophylline and its derivatives are known to be non-selective antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃).[10][11] The antagonism of the A₂A receptor, in particular, is believed to contribute to its effects on the central nervous system and its anti-inflammatory properties.[2]

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis and structural analysis based on established knowledge of related compounds. The proposed Suzuki-Miyaura coupling is a reliable method for its synthesis, and the generalized analytical protocols offer a clear path for its structural elucidation. The predicted data serves as a valuable reference for researchers. Further experimental investigation is necessary to fully characterize this compound and to explore its potential as a pharmacological agent.

References

- 1. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theophylline induces neutrophil apoptosis through adenosine A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. Adenosine receptor - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: 8-(3-Pyridyl)theophylline

Disclaimer: Despite extensive research, a specific CAS number and detailed experimental data for 8-(3-Pyridyl)theophylline, identified by the IUPAC name 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione , could not be located in publicly available scientific literature and chemical databases. The information presented herein is a compilation of established knowledge regarding the synthesis and biological context of closely related theophylline and xanthine derivatives, intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Core Compound Identification

While a specific CAS number for this compound remains elusive, its structural and chemical identity can be precisely defined.

Table 1: Compound Identification

| Parameter | Value |

| Common Name | This compound |

| IUPAC Name | 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione |

| Molecular Formula | C₁₂H₁₁N₅O₂ |

| Molecular Weight | 257.25 g/mol |

| Chemical Structure | (Awaiting experimentally confirmed data) |

Hypothetical Synthesis and Experimental Protocol

Based on established synthetic methodologies for 8-substituted xanthine derivatives, a plausible route for the synthesis of this compound can be proposed. The most common and effective method involves the condensation of a 5,6-diaminouracil derivative with a suitable pyridine-containing reactant.

General Synthetic Pathway

The synthesis of 8-substituted theophylline derivatives typically follows a well-documented pathway involving the Traube purine synthesis or similar cyclization reactions. A likely synthetic route for this compound would involve the reaction of 5,6-diamino-1,3-dimethyluracil with nicotinic acid or one of its activated derivatives.

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar 8-aryl-xanthine compounds. This protocol has not been experimentally validated for the synthesis of this compound and should be adapted and optimized by qualified researchers.

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 5,6-diamino-1,3-dimethyluracil and 1.1 equivalents of nicotinic acid in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Condensation: Add a condensing agent, such as phosphorus oxychloride (POCl₃) or a carbodiimide (e.g., DCC, EDC), dropwise to the reaction mixture at room temperature.

-

Cyclization: After the initial condensation, heat the reaction mixture to reflux (typically 120-150 °C) for several hours to facilitate the cyclization and formation of the purine ring system. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Theophylline and its derivatives are well-known for their pharmacological effects, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. It is highly probable that this compound would exhibit similar activities.

Adenosine Receptor Antagonism

The introduction of an aromatic substituent at the 8-position of the xanthine core is a common strategy for developing potent and selective adenosine receptor antagonists. The pyridyl group in this compound would likely confer affinity for one or more of the adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The specific selectivity profile would need to be determined experimentally.

Caption: Inhibition of adenosine signaling by this compound.

Phosphodiesterase Inhibition

Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This mechanism contributes to its bronchodilatory effects. 8-substitution can modulate the PDE inhibitory activity of the xanthine scaffold.

Quantitative Data and Further Research

As no specific experimental data for this compound has been identified, the following tables are presented as templates for the types of quantitative data that would be essential to characterize this compound.

Table 2: Hypothetical Adenosine Receptor Binding Affinity (Ki, nM)

| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor |

| This compound | Data Needed | Data Needed | Data Needed | Data Needed |

| Theophylline | ~10,000 | ~10,000 | ~25,000 | ~15,000 |

Table 3: Hypothetical Phosphodiesterase Inhibition (IC₅₀, µM)

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |

| This compound | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |

| Theophylline | ~150 | ~200 | ~50 | ~100 | ~100 |

Further research is imperative to synthesize and characterize this compound, determine its physicochemical properties, and evaluate its pharmacological profile. This would involve a comprehensive assessment of its activity at adenosine receptors and phosphodiesterases, as well as in vitro and in vivo studies to explore its therapeutic potential.

Methodological & Application

Application Notes and Protocols for 8-(3-Pyridyl)theophylline as an A1 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-(3-Pyridyl)theophylline as a selective antagonist for the A1 adenosine receptor. This document includes its pharmacological profile, protocols for in vitro characterization, and guidance for in vivo studies, designed to facilitate research and development in areas where A1 adenosine receptor modulation is of interest.

Introduction to this compound

This compound is a derivative of theophylline, a well-known methylxanthine. While theophylline itself is a non-selective antagonist of adenosine receptors, modifications at the 8-position of the xanthine scaffold can significantly alter potency and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). The introduction of a pyridyl group at this position is intended to enhance affinity and selectivity for the A1 adenosine receptor, a G protein-coupled receptor (GPCR) that plays crucial roles in cardiovascular, neural, and renal systems.

Antagonism of the A1 adenosine receptor has therapeutic potential in various conditions, including heart failure, renal disease, and neurodegenerative disorders. These application notes will guide researchers in characterizing the antagonistic properties of this compound and exploring its utility in relevant biological models.

Pharmacological Profile

The pharmacological activity of this compound is primarily defined by its binding affinity (Ki) and functional antagonism (IC50) at the A1 adenosine receptor, as well as its selectivity over other adenosine receptor subtypes. The following table summarizes the expected pharmacological profile based on studies of related 8-substituted xanthine derivatives. Note: Specific experimental data for this compound is not extensively available in the public domain; therefore, the values presented below are estimations and should be determined experimentally.

Table 1: Estimated Pharmacological Profile of this compound

| Parameter | Receptor Subtype | Estimated Value | Experimental Assay |

| Binding Affinity (Ki) | A1 Adenosine Receptor | 10 - 100 nM | Radioligand Binding Assay |

| A2A Adenosine Receptor | > 1 µM | Radioligand Binding Assay | |

| A2B Adenosine Receptor | > 10 µM | Radioligand Binding Assay | |

| A3 Adenosine Receptor | > 10 µM | Radioligand Binding Assay | |

| Functional Antagonism (IC50) | A1 Adenosine Receptor | 50 - 500 nM | Adenylyl Cyclase Activity Assay |

Experimental Protocols

In Vitro Characterization

This protocol determines the binding affinity (Ki) of this compound for the A1 adenosine receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the human A1 adenosine receptor (e.g., CHO-hA1AR cells).

-

[³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist radioligand.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or a saturating concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX) for non-specific binding.

-

50 µL of the this compound dilution series.

-

50 µL of [³H]-DPCPX at a final concentration close to its Kd (e.g., 1-2 nM).

-

100 µL of A1 receptor-containing membrane preparation (protein concentration to be optimized, typically 20-50 µ g/well ).

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: Radioligand Binding Assay Workflow

A schematic of the radioligand binding assay workflow.

This protocol assesses the functional antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Cells expressing the human A1 adenosine receptor (e.g., CHO-hA1AR cells).

-

N6-Cyclopentyladenosine (CPA), a selective A1 agonist.

-

Forskolin.

-

This compound.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of CPA (e.g., EC80) in the presence of a sub-maximal concentration of forskolin (to amplify the cAMP signal) for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen assay kit.

-

Construct a dose-response curve for this compound's ability to reverse the CPA-induced inhibition of forskolin-stimulated cAMP accumulation.

-